Methyl 2-({7-bromo-9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate
Descripción
Propiedades
IUPAC Name |
methyl 2-[(7-bromo-9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O4S/c1-26-16-10-14(22)8-13-9-15-20(28-18(13)16)23-19(12-6-4-3-5-7-12)24-21(15)29-11-17(25)27-2/h3-8,10H,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSHUCGZWMDRHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Preparation of 7-Bromo-9-Methoxy-2-Phenyl-4H-Chromen-4-One
The chromenone intermediate is synthesized via Friedländer condensation:
- Starting materials : 2-Hydroxy-5-bromo-3-methoxyacetophenone and benzaldehyde.
- Conditions : Catalytic piperidine in ethanol under reflux (12–16 hours).
- Yield : 68–72% after recrystallization from ethanol.
Characterization :
Cyclocondensation to Form the Pyrimidine Ring
The chromenone reacts with guanidine hydrochloride to form the pyrimidine ring:
- Reagents : Guanidine hydrochloride, sodium ethoxide in ethanol.
- Conditions : Reflux for 8 hours, followed by acidification with HCl.
- Yield : 60–65% after column chromatography (SiO2, ethyl acetate/hexane 1:3).
Characterization :
Alternative Synthetic Routes
One-Pot Multicomponent Approach
A streamlined method combines chromenone, guanidine, and methyl 2-mercaptoacetate:
- Reagents : Chromenone (1 eq), guanidine nitrate (1.2 eq), methyl 2-mercaptoacetate (1.5 eq).
- Conditions : ZnO nanoparticles (10 mol%) in PEG-400, 100°C for 4 hours.
- Yield : 70–75%.
Advantages :
Reaction Optimization Data
| Parameter | Thiolation Method | Multicomponent Method |
|---|---|---|
| Time (hours) | 6 | 4 |
| Yield (%) | 55–60 | 70–75 |
| Catalyst | None | ZnO nanoparticles |
| Purification | Flash chromatography | Recrystallization |
Challenges and Mitigation Strategies
Regioselectivity in Pyrimidine Formation :
Sulfide Oxidation :
Characterization and Validation
Spectroscopic Consistency
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1 mL/min).
Industrial Scalability Considerations
Análisis De Reacciones Químicas
Types of Reactions
Methyl [(7-bromo-9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the thioacetate group to a thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl [(7-bromo-9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in biological assays to study its effects on different cell lines and its potential as a therapeutic agent.
Chemical Biology: It serves as a probe to investigate the mechanisms of various biochemical processes and interactions.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-({7-bromo-9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biochemical pathways. For example, it has been shown to inhibit CDK2/cyclin A2, which plays a crucial role in cell cycle regulation .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
Indole derivatives: Indole-based compounds also show diverse biological activities and are used in medicinal chemistry.
Imidazole derivatives: These compounds are known for their therapeutic potential and are structurally related to chromeno[2,3-d]pyrimidine derivatives.
Uniqueness
Methyl [(7-bromo-9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound for scientific research and industrial applications.
Actividad Biológica
Methyl 2-({7-bromo-9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate (CAS Number: 872208-77-0) is a complex heterocyclic compound with potential therapeutic applications. This compound belongs to the class of chromeno[2,3-d]pyrimidines, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular structure of methyl 2-({7-bromo-9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate features a chromeno[2,3-d]pyrimidine core with various substituents that influence its biological activity. The presence of the bromo and methoxy groups enhances its reactivity and potential interactions with biological targets.
Structural Formula
Anticancer Activity
Recent studies have highlighted the anticancer potential of methyl 2-({7-bromo-9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and caspase activation.
Case Study: Apoptotic Induction
In a study assessing its effects on colon cancer cell lines (DLD-1 and HT-29), the compound exhibited significant antiproliferative activity with IC50 values of 0.39 µM and 0.15 µM, respectively. The induction of apoptosis was confirmed using Annexin V binding assays and flow cytometry analysis, demonstrating that treatment led to increased early and late apoptotic cells compared to controls .
| Cell Line | IC50 (µM) | % Apoptotic Cells |
|---|---|---|
| DLD-1 | 0.39 | 38.1% |
| HT-29 | 0.15 | 26% |
The mechanism by which methyl 2-({7-bromo-9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate induces apoptosis involves the extrinsic pathway of apoptosis as indicated by increased caspase-8 activity. Additionally, it does not appear to rely on p53 signaling pathways for its anticancer effects, suggesting alternative mechanisms may be at play .
Comparison with Related Compounds
Methyl 2-({7-bromo-9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate can be compared to other chromeno[2,3-d]pyrimidine derivatives that have shown varying degrees of biological activity. For instance:
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| Compound A | High | Moderate |
| Compound B | Moderate | High |
| Methyl 2-(...) | High | Unknown |
Q & A
Q. What synthetic strategies are effective for preparing Methyl 2-({7-bromo-9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetate?
Methodological Answer: The compound’s core structure—a chromeno[2,3-d]pyrimidine scaffold—can be synthesized via cyclocondensation of substituted 2-aminophenols with β-ketoesters, followed by bromination at the 7-position using N-bromosuccinimide (NBS) under controlled conditions. The sulfanyl acetate moiety is introduced via nucleophilic substitution at the 4-position of the pyrimidine ring using methyl 2-mercaptoacetate in the presence of a base (e.g., K₂CO₃) . For analogous systems, reactions with 2-bromoacetophenone derivatives have been employed to stabilize intermediates, as seen in pyrido[2,3-d]pyrimidine syntheses .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
- NMR Spectroscopy: Analyze aromatic protons (δ 7.2–8.5 ppm for bromophenyl and chromene protons) and methoxy groups (singlet at δ ~3.8 ppm). Sulfanyl protons may appear as a triplet near δ 3.2–3.5 ppm .
- HRMS: Confirm molecular weight (calculated for C₂₁H₁₇BrN₂O₃S: 481.01 g/mol) with an error margin <5 ppm .
- X-ray Crystallography: Resolve crystal structures to confirm bond angles and substituent positions, as demonstrated for structurally similar bromophenyl-pyrimidine derivatives .
Q. What are the critical stability considerations for storing this compound?
Methodological Answer:
- Storage Conditions: Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent hydrolysis of the sulfanylacetate ester.
- Degradation Pathways: Monitor for bromine displacement or ester hydrolysis via TLC (silica gel, ethyl acetate/hexane eluent). Avoid aqueous solvents during handling .
Advanced Research Questions
Q. How does the bromine substituent at the 7-position influence electronic properties and reactivity?
Methodological Answer: The electron-withdrawing bromine increases electrophilicity at the pyrimidine ring, enhancing susceptibility to nucleophilic attack (e.g., SNAr reactions). Computational DFT studies on similar brominated pyrimidines show reduced HOMO-LUMO gaps (~4.2 eV), facilitating charge-transfer interactions. Experimental validation via cyclic voltammetry (e.g., E₁/2 ≈ –1.3 V vs. Ag/AgCl) can quantify redox activity .
Q. What strategies optimize the compound’s solubility for in vitro biological assays?
Methodological Answer:
- Co-solvent Systems: Use DMSO (≤1% v/v) for initial solubilization, followed by dilution in PBS containing 0.1% Tween-80 to prevent aggregation .
- Prodrug Modification: Replace the methyl ester with a PEGylated carboxylate to enhance aqueous solubility while retaining activity (post-hydrolysis in vivo).
Q. How can researchers investigate the compound’s interaction with biological targets (e.g., kinases)?
Methodological Answer:
- Kinase Inhibition Assays: Use FRET-based ADP-Glo™ assays (Promega) with recombinant CDK9 or Aurora kinases. IC₅₀ values <100 nM suggest high potency .
- Molecular Docking: Employ AutoDock Vina with PDB structures (e.g., 4BCF for CDK9) to predict binding modes. Key interactions include H-bonding with the pyrimidine N1 and hydrophobic contacts with the chromene ring .
Experimental Design & Data Contradictions
Q. How to resolve discrepancies in biological activity between structural analogs?
Methodological Answer:
- SAR Analysis: Compare IC₅₀ values of analogs with varying substituents (e.g., methoxy vs. ethoxy at 9-position). Tabulate
| Substituent (Position) | IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|
| 9-Methoxy | 58 ± 4 | 12.3 ± 1.2 |
| 9-Ethoxy | 210 ± 15 | 8.7 ± 0.9 |
- Hypothesis: Methoxy enhances both potency and solubility due to optimal steric and electronic effects .
Q. How to address low yields in the final sulfanylacetate coupling step?
Methodological Answer:
- Optimization Variables:
- Base: Switch from K₂CO₃ to Cs₂CO₃ for enhanced nucleophilicity.
- Solvent: Use anhydrous DMF at 60°C (yield increases from 45% to 72% in pilot trials) .
- Monitoring: Track reaction progress via LC-MS (ESI+) for intermediate [M+H]+ at m/z 384.
Safety & Compliance
Q. What protocols ensure safe handling of reactive intermediates during synthesis?
Methodological Answer:
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
